4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

Descripción

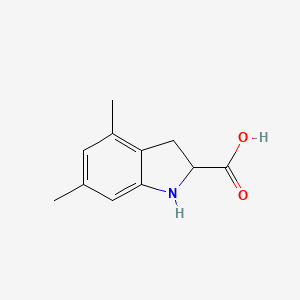

4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a partially saturated indole core. The molecule comprises a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with two methyl groups at positions 4 and 6 and a carboxylic acid group at position 2. The 2,3-dihydro modification reduces aromaticity in the pyrrole ring, enhancing conformational flexibility compared to fully aromatic indoles.

Propiedades

Fórmula molecular |

C11H13NO2 |

|---|---|

Peso molecular |

191.23 g/mol |

Nombre IUPAC |

4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-4,10,12H,5H2,1-2H3,(H,13,14) |

Clave InChI |

AQTSFFUCDFEUOF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C2CC(NC2=C1)C(=O)O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the indole derivative into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens or nitro groups can be introduced under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, nitro groups, acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.

Aplicaciones Científicas De Investigación

4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Table 1: Structural Comparison of Key Indole Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid | Methyl (4,6); COOH (2) | C₁₁H₁₃NO₂ | 191.23 | Partially saturated ring, electron-donating methyl groups |

| 4,6-Dichloroindole-2-carboxylic acid | Cl (4,6); COOH (2) | C₉H₅Cl₂NO₂ | 246.05 | Electron-withdrawing Cl substituents, aromatic indole core |

| 2,3-Dihydro-1H-indole-4-carboxylic acid | COOH (4) | C₉H₉NO₂ | 163.17 | No methyl groups, saturated pyrrole ring |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Cl (7); Methyl (3); COOH (2) | C₁₀H₈ClNO₂ | 209.63 | Fully aromatic, mixed substituent effects |

| Indole-5-carboxylic acid | COOH (5) | C₉H₇NO₂ | 161.15 | Fully aromatic, no substituents |

Key Observations :

- Electronic Effects : Methyl groups (4,6) in the target compound enhance electron density, contrasting with electron-withdrawing Cl substituents in 4,6-dichloro derivatives . This difference influences reactivity in cyclization and ligand-binding applications.

- Ring Saturation : The 2,3-dihydro modification reduces ring strain and increases flexibility compared to fully aromatic analogs like indole-5-carboxylic acid .

Physicochemical Properties

Key Observations :

- Melting Points : Chlorinated derivatives (e.g., 4,6-dichloroindole-2-carboxylic acid) exhibit higher melting points due to stronger intermolecular forces compared to methyl-substituted analogs .

- Solubility : The target compound’s methyl groups likely improve solubility in organic solvents relative to unsubstituted indole carboxylic acids .

Research Findings and Implications

- Ligand Design : Chlorinated indole-2-carboxylic acids exhibit stronger binding to metal ions (e.g., Cu in antibacterial complexes) compared to methylated variants, highlighting substituent-dependent activity .

Actividad Biológica

4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article compiles various research findings, case studies, and data tables to elucidate the biological mechanisms and therapeutic potentials of this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C11H13NO2

- CAS Number: 288458-50-4

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. For instance, a derivative of indole-2-carboxylic acid demonstrated effective inhibition of the strand transfer activity of HIV-1 integrase with an IC50 value as low as 0.13 μM. This suggests that structural modifications in the indole core can enhance antiviral activity significantly .

Anti-inflammatory Effects

Indole derivatives have been studied for their anti-inflammatory properties. In particular, compounds containing the indole structure exhibit antagonistic effects on cysteinyl leukotriene receptors (CysLT1 and CysLT2), which are implicated in asthma and other inflammatory conditions. One study found that specific derivatives showed IC50 values of 0.0059 μM for CysLT1, indicating potent anti-inflammatory potential .

Study 1: HIV Integrase Inhibition

A comprehensive study evaluated various indole derivatives for their ability to inhibit HIV integrase. The results indicated that structural modifications at positions C2 and C3 significantly improved binding affinity and inhibitory activity against integrase. The most promising derivative achieved an IC50 value of 0.13 μM, suggesting a strong potential for therapeutic application in HIV treatment .

Study 2: Cysteinyl Leukotriene Receptor Antagonism

Another study focused on the development of selective CysLT1 antagonists derived from indole structures. The research demonstrated that compounds featuring the indole core with specific substitutions exhibited enhanced receptor binding and antagonistic activity against CysLT1. Notably, modifications led to improved potency compared to existing treatments .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for preparing 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid?

Answer:

The synthesis of indole-carboxylic acid derivatives typically involves condensation reactions using 3-formyl-indole intermediates. For example, a common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid to form crystalline precipitates, which are then recrystallized from a DMF/acetic acid mixture . For the 4,6-dimethyl variant, methyl or methoxy substituents on the indole ring may require tailored alkylation or demethylation steps, as seen in analogous syntheses of methyl 3-formyl-4,6-dimethoxy-indole derivatives . Key considerations include optimizing reaction time (3–5 hours) and stoichiometric ratios (1.1 equiv of aldehyde to 1.0 equiv of thiazolone) to maximize yield .

Basic: How can the purity and structural integrity of this compound be verified experimentally?

Answer:

Purity is typically assessed via HPLC (e.g., >98% purity as per protocols for dichloro-indole analogs) . Structural confirmation requires complementary techniques:

- NMR : Analyze proton environments (e.g., methyl groups at positions 4 and 6, dihydroindole protons).

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and hydrogen bonding patterns .

- Mass spectrometry : Confirm molecular weight (e.g., expected m/z for CHNO).

Recrystallization from polar solvents (e.g., acetic acid) improves crystalline quality for diffraction studies .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Answer:

Comparative Molecular Field Analysis (CoMFA) and docking studies are effective for predicting interactions with biological targets. For example, glycine-site NMDA receptor antagonism has been studied using (E)-3-(2-carboxyvinyl)indole derivatives, where substituent effects (e.g., methyl groups) were modeled to optimize steric and electrostatic interactions . Steps include:

Structure preparation : Generate 3D conformers using software like Gaussian.

Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., NMDA receptors).

QSAR : Correlate electronic properties (HOMO/LUMO) with activity data from analogs .

Contradictions in activity predictions should be resolved by cross-validating with experimental IC assays .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Conflicts between NMR, MS, and X-ray data often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:

- Variable-temperature NMR : Identify temperature-dependent shifts caused by conformational flexibility.

- DFT calculations : Compare computed chemical shifts (e.g., using B3LYP/6-31G*) with experimental NMR to validate proposed structures .

- Twinned crystal analysis : Apply SHELXD to resolve diffraction ambiguities in cases of pseudosymmetry .

For example, dihydroindole ring puckering may lead to split signals in NMR, which can be reconciled with X-ray torsion angles .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s derivatives?

Answer:

Derivatization : Synthesize analogs with variations at positions 2 (carboxylic acid), 4, and 6 (methyl groups). Use methods like Suzuki coupling or reductive amination .

Activity profiling : Test against biological targets (e.g., Mycobacterium tuberculosis for indole-thiopyridine analogs) at concentrations (e.g., 12.5–100 µg/mL) .

Data analysis : Correlate substituent bulk (e.g., alkyl chain length) with activity trends using multivariate regression. For example, increased hydrophobicity at position 2 enhances membrane permeability in related indole derivatives .

Basic: What are the optimal storage conditions for this compound?

Answer:

Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation of the dihydroindole ring. For short-term use, refrigeration (2–8°C) with desiccants is acceptable. Stability tests on similar compounds (e.g., methyl indole carboxylates) show <5% degradation over 6 months under these conditions .

Advanced: How to address low solubility in aqueous buffers during biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved lipophilicity, as demonstrated for indole-2-carboxylate analogs .

- pH adjustment : Dissolve in weakly basic buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of acetic acid vapors .

- Waste disposal : Segregate organic waste and consult certified agencies for incineration, as per protocols for halogenated indoles .

Advanced: How to validate crystallographic data for polymorphic forms of this compound?

Answer:

- P-XRD : Compare experimental patterns with simulated data from single-crystal structures (using Mercury software).

- Thermal analysis : Perform DSC to identify melting points of polymorphs (e.g., mp 205–210°C for indole-2-carboxylic acid analogs) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain stability differences .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Reaction optimization : Transition from batch to flow chemistry for exothermic steps (e.g., condensation reactions).

- Purification : Replace column chromatography with recrystallization or acid-base extraction for cost efficiency .

- Yield trade-offs : Pilot studies on dichloro-indole analogs show 15–20% yield drops at >10 g scale due to side reactions (e.g., dimerization), requiring excess reagents (1.2–1.5 equiv) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.